(S)-2-Iodomethyl-pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13529385

Molecular Formula: C5H11ClIN

Molecular Weight: 247.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11ClIN |

|---|---|

| Molecular Weight | 247.50 g/mol |

| IUPAC Name | (2S)-2-(iodomethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C5H10IN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 |

| Standard InChI Key | OJQVJLXTSOKSSS-JEDNCBNOSA-N |

| Isomeric SMILES | C1C[C@H](NC1)CI.Cl |

| SMILES | C1CC(NC1)CI.Cl |

| Canonical SMILES | C1CC(NC1)CI.Cl |

Introduction

Chemical Structure and Physicochemical Properties

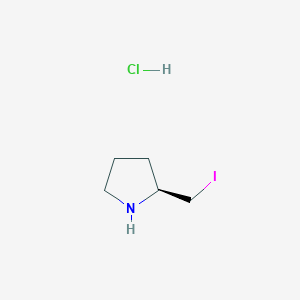

The molecular formula of (S)-2-Iodomethyl-pyrrolidine hydrochloride is C₅H₁₁ClIN, with a molecular weight of 247.51 g/mol. The compound features a five-membered pyrrolidine ring with an (S)-configured stereocenter at the 2-position, an iodomethyl (-CH₂I) group, and a hydrochloride salt (Fig. 1). Key physicochemical properties inferred from analogous pyrrolidine derivatives include:

-

Solubility: High solubility in polar solvents (e.g., water, methanol) due to the ionic hydrochloride group .

-

Melting Point: Estimated range of 160–180°C based on comparable hydrochlorides .

-

Stability: Susceptible to light-induced degradation owing to the iodide moiety, necessitating storage in amber containers under inert conditions .

Table 1: Comparative analysis of pyrrolidine hydrochlorides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| (S)-2-Iodomethyl-pyrrolidine HCl | C₅H₁₁ClIN | 247.51 | -CH₂I |

| (S)-2-(Phenoxymethyl)-pyrrolidine HCl | C₁₁H₁₆ClNO | 213.70 | -CH₂OPh |

| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | C₉H₁₈N₂ | 154.25 | -CH₂-pyrrolidine |

The iodomethyl group introduces significant steric bulk and polarizability, influencing reactivity in substitution and elimination reactions .

Synthetic Pathways and Optimization

Nucleophilic Substitution from Chloromethyl Precursors

A plausible route involves the Finkelstein reaction, where (S)-2-chloromethyl-pyrrolidine hydrochloride undergoes halide exchange with sodium iodide in acetone or dimethylformamide (DMF) . This method preserves stereochemistry due to the Sₙ2 mechanism:

Reaction conditions (e.g., temperature, solvent polarity) critically affect yield, with optimal results reported at 60–80°C over 12–24 hours .

Asymmetric Synthesis via Chiral Auxiliaries

Alternative approaches employ chiral catalysts or resolving agents to induce enantioselectivity. For example, enzymatic resolution using lipases or kinetic resolution with transition metal complexes can isolate the (S)-enantiomer from racemic mixtures .

Key Challenges:

-

Iodide’s low nucleophilicity necessitates polar aprotic solvents and elevated temperatures .

-

Racemization risks during prolonged reactions require stringent pH and temperature control .

Applications in Organic Synthesis and Pharmacology

Pharmaceutical Intermediates

The iodine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups. For instance, palladium-catalyzed coupling with boronic acids yields biaryl derivatives, prevalent in kinase inhibitors .

Organocatalysis

(S)-2-Iodomethyl-pyrrolidine hydrochloride may act as a precursor for chiral ligands or catalysts. Analogous compounds facilitate asymmetric Aldol and Mannich reactions, critical in synthesizing β-amino alcohols and α,β-unsaturated ketones .

Case Study: In a Mannich reaction mimicking tropane alkaloid biosynthesis, pyrrolidine derivatives condense with malonyl-CoA units to form pharmacophores . The iodine substituent could modulate electron density and stereoselectivity in such pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume